molecular formula C20H18N4O6 B13787605 Ethylene (3-isocyanatomethylphenyl)-carbamate CAS No. 68092-73-9

Ethylene (3-isocyanatomethylphenyl)-carbamate

Cat. No.: B13787605
CAS No.: 68092-73-9
M. Wt: 410.4 g/mol
InChI Key: XFIRHQKNSMDAHH-UHFFFAOYSA-N
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Description

Ethylene (3-isocyanatomethylphenyl)-carbamate is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its reactivity and versatility. The compound is characterized by the presence of an ethylene group, a carbamate group, and an isocyanate group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylene (3-isocyanatomethylphenyl)-carbamate typically involves the reaction of ethylene with 3-isocyanatomethylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethylene (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions may produce substituted carbamate compounds .

Scientific Research Applications

Ethylene (3-isocyanatomethylphenyl)-carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethylene (3-isocyanatomethylphenyl)-carbamate involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylene (3-isocyanatomethylphenyl)-carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

68092-73-9

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C20H18N4O6/c25-13-21-11-15-3-1-5-17(9-15)23-19(27)29-7-8-30-20(28)24-18-6-2-4-16(10-18)12-22-14-26/h1-6,9-10H,7-8,11-12H2,(H,23,27)(H,24,28)

InChI Key

XFIRHQKNSMDAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O

Origin of Product

United States

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